4-Hydroxyifosfamide is a significant metabolite of the chemotherapeutic agent ifosfamide, which is widely used in the treatment of various cancers, particularly soft tissue sarcomas and lymphomas. This compound plays a crucial role in the pharmacological activity of ifosfamide, as it is one of the active metabolites that contribute to its cytotoxic effects. The compound's structure features a hydroxyl group at the fourth position of the ifosfamide molecule, which alters its reactivity and biological activity.
4-Hydroxyifosfamide is classified as an alkylating agent, similar to its parent compound ifosfamide. Alkylating agents are known for their ability to interfere with DNA replication, making them effective in cancer therapy. The compound is derived from ifosfamide through metabolic processes primarily involving cytochrome P450 enzymes, which convert ifosfamide into various metabolites, including 4-hydroxyifosfamide.
The synthesis of 4-hydroxyifosfamide can be achieved through several methods, primarily involving the enzymatic conversion of ifosfamide. The key steps include:
The enzymatic process is typically studied using in vitro systems that mimic liver metabolism, where cytochrome P450 enzymes are abundant. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the formation and quantify 4-hydroxyifosfamide during these reactions.
The molecular formula of 4-hydroxyifosfamide is C_7H_10Cl_2N_2O_3P. Its structure can be represented as follows:
4-Hydroxyifosfamide undergoes several chemical reactions that are critical for its biological activity:
The reactivity of 4-hydroxyifosfamide is influenced by its ability to form stable adducts with nucleophilic sites on DNA. This process is essential for its cytotoxic effects in cancer therapy.
The mechanism of action for 4-hydroxyifosfamide involves several key steps:
Research indicates that the cytotoxicity of 4-hydroxyifosfamide correlates with its concentration in plasma and its ability to form DNA adducts, underscoring its importance as an active metabolite in cancer treatment .
4-Hydroxyifosfamide has several important applications in clinical and research settings:
4-Hydroxyifosfamide (chemical name: N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-4-amine 2-oxide; molecular formula: C7H15Cl2N2O3P) is the primary bioactive metabolite of the prodrug ifosfamide. This oxazaphosphorine compound features a chiral phosphorus atom, rendering it optically active and capable of existing as two enantiomers: *(R)-4-hydroxyifosfamide and (S)-4-hydroxyifosfamide. The molecule's core structure comprises a six-membered oxazaphosphorinane ring with a hydroxyl group at the C4 position, which is critical for its biological activity [1] [8].
A key structural feature is its tautomeric equilibrium with aldoifosfamide (4-keto tautomer). This ring-chain tautomerism occurs spontaneously in aqueous solutions, with the aldo form serving as the direct precursor for β-elimination reactions that yield the cytotoxic agent isophosphoramide mustard (IPM) and the urotoxin acrolein. This equilibrium is pH-dependent, with the aldo form predominating under physiological conditions [3] [6]. The molecular architecture facilitates passive diffusion across cellular membranes, enabling its distribution from hepatic synthesis sites to target tissues [3].
Table 1: Fundamental Chemical Identifiers of 4-Hydroxyifosfamide
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not assigned (ephemeral metabolite) |
IUPAC Name | N,N-Bis(2-chloroethyl)-1,3,2-oxazaphosphinan-4-amine 2-oxide |
Molecular Formula | C7H15Cl2N2O3P |
Molecular Weight | 261.09 g/mol |
Chiral Centers | Phosphorus (stereogenic) |
Tautomeric Forms | 4-Hydroxyifosfamide ⇌ Aldoifosfamide |
The structural elucidation of 4-hydroxyifosfamide relies on advanced spectroscopic techniques due to its inherent instability. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive patterns: The 1H NMR spectrum (CDCl3) exhibits characteristic signals for the C4 proton (δ 4.5-5.0 ppm, multiplet) and methylene protons of the chloroethyl groups (δ 3.5-3.7 ppm). Ring methylene protons appear as complex multiplets between δ 2.0-3.0 ppm, while the 31P NMR spectrum shows a distinct peak near δ 10-15 ppm, confirming the phosphine oxide structure [6] [10].
Mass Spectrometric analysis, particularly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), reveals characteristic fragmentation patterns. Under electron ionization, the molecular ion [M]+ appears at m/z 261 (low abundance). Major fragments include m/z 154 (loss of chloroethylamine), m/z 139 (further loss of CH3), and m/z 106 (cyclic phosphoramide fragment). High-resolution LC-MS/MS methods enable quantification in biological matrices using transitions such as m/z 262→154 with a limit of quantitation reaching 20 ng/mL in plasma [6] [9].
Infrared Spectroscopy indicates the presence of hydroxyl (broad stretch ~3400 cm-1), P=O (~1250-1300 cm-1), and C-Cl (~700-800 cm-1) functional groups. However, direct IR analysis is impractical due to instability, necessitating derivatization for reliable characterization [5] [10].
Table 2: Characteristic Mass Spectrometry Fragmentation Pattern of 4-Hydroxyifosfamide
m/z Value | Fragment Ion Assignment | Relative Abundance (%) |
---|---|---|
261 | Molecular ion [M]+ | <5 |
243 | [M-H2O]+ | 10-15 |
154 | C4H9ClNO2P+ | 100 (base peak) |
139 | C3H6ClNO2P+ | 60-70 |
106 | C2H5NO2P+ | 20-30 |
4-Hydroxyifosfamide exhibits profound instability in biological matrices, with a half-life of approximately 5-15 minutes at physiological pH (7.4) and temperature (37°C). Its degradation follows pH-dependent pathways: Under neutral conditions, it undergoes spontaneous β-elimination to form isophosphoramide mustard (IPM) and acrolein—the key alkylating species and urotoxic agent, respectively. This process proceeds through the aldoifosfamide intermediate [3] [5].
In plasma and other aqueous biological samples, oxidative degradation competes significantly. Alcohol dehydrogenases rapidly oxidize 4-hydroxyifosfamide to 4-ketoifosfamide, an inactive metabolite that subsequently undergoes non-enzymatic hydrolysis to 4-carboxyifosfamide. This pathway predominates in samples not immediately stabilized, rendering accurate quantification challenging [2] [4].
Stabilization strategies are essential for analytical studies. Derivatization with nucleophilic agents like semicarbazide or m-aminophenol effectively traps the aldo tautomer, forming stable adducts (e.g., semicarbazone derivatives) that permit reliable measurement. These derivatives demonstrate stability for ≥24 hours at 4°C and ≥3 months at -20°C, enabling pharmacokinetic studies [2] [6] [9]. The degradation rate increases significantly in alkaline conditions, while acidification (pH 4-5) moderately stabilizes the compound [5].
Table 3: Stabilization Strategies for Analytical Quantification
Strategy | Mechanism | Stability Achieved |
---|---|---|
Semicarbazide Derivatization | Traps aldoifosfamide as semicarbazone | 24h at 4°C; 3 months at -20°C |
m-Aminophenol Derivatization | Condenses with acrolein to form 7-OH-quinoline | Plasma: <6h at room temp |
Immediate Acidification (pH 4.5) | Slows hydrolysis and β-elimination | ~1-2h at 4°C |
Flash Freezing (-80°C) | Minimizes enzymatic oxidation | Limited by sample processing time |
Within the oxazaphosphorine class, 4-hydroxyifosfamide shares structural homology with 4-hydroxycyclophosphamide, the analogous metabolite of cyclophosphamide. Both metabolites exist in tautomeric equilibrium with their aldo forms and undergo spontaneous degradation to cytotoxic mustards. However, critical differences exist: 4-Hydroxyifosfamide demonstrates approximately 20-30% lower plasma stability compared to its cyclophosphamide counterpart, partly explaining the distinct pharmacokinetic profiles of the parent drugs [3] [8].
Metabolic branching differs significantly. Ifosfamide undergoes extensive N-dechloroethylation (30-50% of administered dose) via CYP3A4/CYP2B6, producing 2- and 3-dechloroethylifosfamide and liberating chloroacetaldehyde (CAA)—a nephro- and neurotoxicant. In contrast, cyclophosphamide experiences less than 10% dechloroethylation. This pathway competes directly with 4-hydroxylation, reducing the bioactivation efficiency of ifosfamide [3] [4].
Enantioselective metabolism profoundly influences metabolite generation. R-ifosfamide undergoes preferential 4-hydroxylation by CYP3A4/5, yielding higher levels of 4-hydroxyifosfamide. Conversely, S-ifosfamide is preferentially metabolized via CYP2B6-mediated dechloroethylation, producing more CAA and dechloroethylated metabolites. This stereoselectivity impacts the therapeutic index, as R-ifosfamide generates more bioactive metabolite with reduced toxic byproducts [3] [8].
Cytotoxic mechanisms also diverge: While both 4-hydroxyifosfamide and 4-hydroxycyclophosphamide degrade to nitrogen mustards (IPM and phosphoramide mustard, respectively), isophosphoramide mustard exhibits distinct physicochemical properties. Its anionic nature reduces cellular uptake efficiency compared to the neutral phosphoramide mustard, potentially influencing tumor penetration [3] [7]. Notably, CAA—a byproduct unique to ifosfamide metabolism—demonstrates intrinsic cytotoxicity against tumor cells (IC50 8.6-15.3 μM), contributing to ifosfamide’s overall antineoplastic effect [7].
Table 4: Comparative Bioactivation of Oxazaphosphorines
Property | 4-Hydroxyifosfamide | 4-Hydroxycyclophosphamide |
---|---|---|
Precursor Prodrug | Ifosfamide | Cyclophosphamide |
Plasma Half-life | ~10 minutes | ~30 minutes |
Major CYP Isoforms | CYP3A4/5 (R-enantiomer), CYP2B6 (S-enantiomer) | CYP2B6, CYP3A4, CYP2C19 |
Competing Detoxification Pathway | N-dechloroethylation (30-50% of dose) | N-dechloroethylation (<10%) |
Cytotoxic Mustard | Isophosphoramide mustard (IPM) | Phosphoramide mustard |
Unique Toxic Byproduct | Chloroacetaldehyde (CAA) | Acrolein (shared) |
Tumor Cell IC50 (range) | 8.6-25.0 μM (metabolite-dependent) | Similar range |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7